molecular formula C27H48O B1669432 Coprostanol CAS No. 360-68-9

Coprostanol

Cat. No. B1669432
CAS RN: 360-68-9
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-NWKZBHTNSA-N
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Description

Coprostanol, also known as 5β-cholestan-3β-ol, is a 27-carbon stanol formed from the net reductive metabolism of cholesterol in the gut of most higher animals and birds . This compound has frequently been used as a biomarker for the presence of human faecal matter in the environment .


Molecular Structure Analysis

Unlike most saturated sterols found in nature, which are A/B-trans, coprostanol seems to be the only exception with a cis-oriented A/B ring structure (the 3-hydroxyl group in coprostanol is in an equatorial configuration on ring A) .


Chemical Reactions Analysis

In the environment, bacteria preferentially produce 5α-cholestan-3β-ol (5α-cholestanol) from cholesterol rather than the 5β isomer . Since the molecule has a hydroxyl (-OH) group, it is frequently bound to other lipids including fatty acids .


Physical And Chemical Properties Analysis

Coprostanol has a low water solubility, and consequently a high octanol-water partition coefficient (log Kow = 8.82) . This means that in most environmental systems, 5β-coprostanol will be associated with the solid phase .

Scientific Research Applications

Environmental and Archaeological Marker Analysis
Coprostanol has been identified as a valuable environmental and archaeological marker. In a study by Prost et al. (2017), coprostanol, among other steroids, was used to distinguish between faeces of different livestock animals and humans in archaeological soil samples. This differentiation was made possible by combining the analyses of various steroids, including Δ5-sterols, 5α-stanols, 5β-stanols, epi-5β-stanols, stanones, and bile acids. The study showcased how coprostanol and other markers could provide insights into ancient agricultural practices and the presence of animals by analyzing soil samples from different archaeological periods. This approach allowed for a finer distinction between faeces from different sources, significantly enhancing our understanding of historical human and animal activity and environmental conditions (Prost et al., 2017).

Safety And Hazards

According to the safety data sheet, coprostanol is non-flammable . Personal precautions include avoiding dust formation and breathing vapours, mist or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

The microbial metabolic pathways related to coprostanol synthesis remain poorly studied . Future research directions include better characterization of these microbial enzymes and pathways . The gut bacterial metabolism has been linked to health and disease, and recent evidence suggests it could contribute to lower blood cholesterol and cardiovascular risks .

properties

IUPAC Name

(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-NWKZBHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052036
Record name Coprosterol
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Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index], Solid
Record name Coprosterol
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Record name 5beta-Coprostanol
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Product Name

Coprosterol

CAS RN

360-68-9
Record name Coprostanol
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Record name 5-β-cholestan-3-β-ol
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Record name COPROSTEROL
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Melting Point

102 °C
Record name 5beta-Coprostanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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